Lipophilicity (LogP) Comparison: Meta-Methoxy Azetidine vs. Ortho-Methoxy, Unsubstituted Phenyl, and 3-Fluorophenyl Analogs
The 3-methoxy (meta) isomer of 3-[(methoxyphenyl)sulfonyl]azetidine exhibits a computed LogP of 0.4407, which is lower than all three closest comparators: the 2-methoxy (ortho) isomer (LogP 0.4841), the unsubstituted 3-(phenylsulfonyl)azetidine (LogP 0.6418), and the 3-fluorophenyl analog (LogP 0.7845) . Lower LogP correlates with higher aqueous solubility and reduced nonspecific protein binding, making the meta-methoxy congener preferable for programs requiring balanced hydrophilicity, particularly CNS-targeted projects where ClogP < 3 and TPSA > 40 are desirable CNS MPO parameters [1].
| Evidence Dimension | Computed LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 0.4407 (LeYan) |
| Comparator Or Baseline | 2-OCH₃ isomer: LogP = 0.4841 (Fluorochem); Phenyl-H: LogP = 0.6418 (Fluorochem); 3-F-phenyl: LogP = 0.7845 (Fluorochem) |
| Quantified Difference | ΔLogP = -0.043 vs. 2-OCH₃; -0.201 vs. phenyl-H; -0.344 vs. 3-F-phenyl |
| Conditions | Computed LogP values from vendor technical datasheets using consistent calculation methodology (Fluorochem), and independent measurement from LeYan |
Why This Matters
A LogP reduction of 0.2–0.3 log units relative to the unsubstituted and fluoro analogs can translate into measurably higher aqueous solubility, which is critical for in vitro assay reproducibility and oral absorption potential in lead optimization.
- [1] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chem Neurosci. 2010;1(6):435-449. Desirable CNS MPO space: ClogP < 3, TPSA > 40 Ų. View Source
